molecular formula C18H15FN4OS B276477 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276477
M. Wt: 354.4 g/mol
InChI Key: VQUCOLRUPSODDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various cellular targets. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. In addition, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity has been found to be important in the anti-cancer effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been found to have significant anti-inflammatory effects, as it inhibits the production of prostaglandins by inhibiting COX-2 activity. This compound has also been found to have significant analgesic and antipyretic effects, which are likely due to its inhibition of prostaglandin production. In addition, this compound has been found to have significant neuroprotective effects, which may be important in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity and its well-characterized mechanism of action. This compound has been extensively studied, and its effects have been well-documented. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which could complicate the interpretation of experimental results. In addition, this compound may have limited solubility in certain solvents, which could limit its use in certain types of experiments.

Future Directions

There are many future directions for research on 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of more effective synthesis methods for this compound, with higher yields and greater purity. Another area of research is the exploration of the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further studies are needed to better understand the mechanism of action of this compound and its effects on cellular targets. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in clinical settings.
Conclusion
In conclusion, 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylethylamine with 4-fluorobenzyl chloride in the presence of potassium carbonate in DMF. The resulting product is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

The compound 6-[(4-Fluorophenoxy)methyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields. It has been found to have significant anti-inflammatory, analgesic, and antipyretic effects. In addition, it has shown potential as an anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have significant neuroprotective effects.

properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4OS/c19-14-7-9-15(10-8-14)24-12-17-22-23-16(20-21-18(23)25-17)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2

InChI Key

VQUCOLRUPSODDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

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